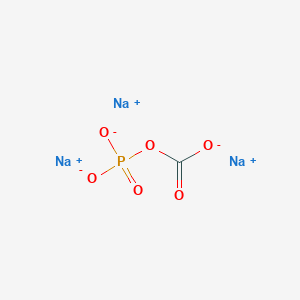
Foscanet sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Foscanet sodium, also known as trisodium phosphonoformate, is an antiviral medication primarily used to treat infections caused by herpes viruses, including cytomegalovirus and herpes simplex viruses types 1 and 2. It is particularly effective against drug-resistant strains of these viruses. This compound is a pyrophosphate analog that inhibits viral DNA polymerase, thereby preventing viral replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Foscanet sodium is synthesized through the reaction of phosphonoformic acid with sodium hydroxide. The reaction typically involves the following steps:
Preparation of Phosphonoformic Acid: This is achieved by reacting phosphorus trichloride with formic acid in the presence of water.
Neutralization: The phosphonoformic acid is then neutralized with sodium hydroxide to form trisodium phosphonoformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but under controlled conditions to ensure high purity and yield. The process includes:
Reacting Phosphorus Trichloride with Formic Acid: This step is carried out in a reactor with precise temperature and pressure control.
Neutralization with Sodium Hydroxide: The resulting phosphonoformic acid is neutralized with sodium hydroxide in a large-scale neutralization tank.
Purification and Crystallization: The final product is purified and crystallized to obtain high-purity this compound
Analyse Des Réactions Chimiques
Types of Reactions
Foscanet sodium undergoes several types of chemical reactions, including:
Chelation: It can chelate divalent metal ions such as calcium and magnesium, forming stable coordination compounds.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form phosphonoformic acid and sodium ions.
Common Reagents and Conditions
Chelation: This reaction typically occurs in the presence of divalent metal ions under physiological conditions.
Hydrolysis: This reaction occurs in aqueous solutions, especially under acidic or basic conditions.
Major Products Formed
Chelation: The major products are stable coordination compounds with divalent metal ions.
Hydrolysis: The major products are phosphonoformic acid and sodium ions.
Applications De Recherche Scientifique
Foscanet sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving pyrophosphate analogs.
Biology: this compound is used in studies related to viral replication and inhibition mechanisms.
Medicine: It is extensively used in the treatment of viral infections, particularly those caused by drug-resistant strains of herpes viruses. It is also used in salvage therapy for patients with late-stage HIV.
Industry: This compound is used in the pharmaceutical industry for the production of antiviral medications
Mécanisme D'action
Foscanet sodium exerts its antiviral effects by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of the pyrophosphate moiety from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Unlike other antiviral drugs, this compound does not require activation by viral protein kinases, making it effective against drug-resistant strains of herpes viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.
Cidofovir: A nucleotide analog used to treat cytomegalovirus retinitis in patients with AIDS.
Uniqueness of Foscanet Sodium
This compound is unique in its mechanism of action as it directly inhibits the pyrophosphate binding site on viral DNA polymerases without requiring activation by viral protein kinases. This makes it particularly effective against drug-resistant strains of herpes viruses, unlike acyclovir and ganciclovir, which require activation by viral protein kinases .
Propriétés
Formule moléculaire |
CNa3O6P |
|---|---|
Poids moléculaire |
207.95 g/mol |
Nom IUPAC |
trisodium;phosphonato carbonate |
InChI |
InChI=1S/CH3O6P.3Na/c2-1(3)7-8(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3 |
Clé InChI |
NYZRVORHARHBDN-UHFFFAOYSA-K |
SMILES canonique |
C(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


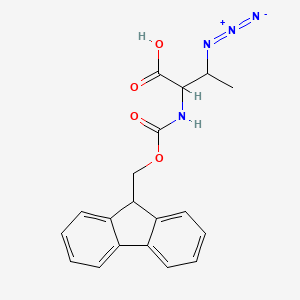

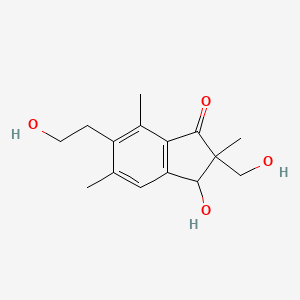

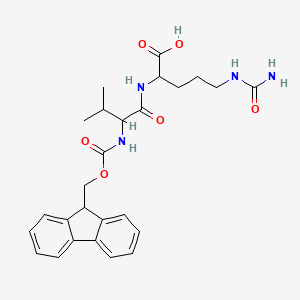
![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B13394874.png)
![[5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methyl benzoate](/img/structure/B13394878.png)
![9-[(N-tert-butylglycyl)amino]-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B13394881.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B13394882.png)
![1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;chlorocopper(1+)](/img/structure/B13394888.png)

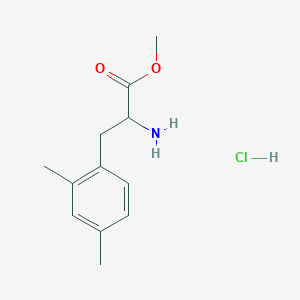
![3-Furanmethanol, tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, [2S-(2alpha,3beta,4beta)]-](/img/structure/B13394903.png)
![N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B13394921.png)
